N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine
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Overview
Description
N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a trifluorobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with N-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents such as sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium azide in DMF or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azides or ethers depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group enhances the compound’s binding affinity and specificity, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2,4,6-trifluorobenzyl)pyrrolidin-3-amine
- N-Methyl-N-(3,4-difluorobenzyl)pyrrolidin-3-amine
- N-Methyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine
Uniqueness
N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine is unique due to the presence of three fluorine atoms on the benzyl group, which significantly influences its chemical reactivity and biological activity. This trifluoromethyl substitution pattern is less common and can impart distinct properties compared to other fluorinated analogs.
Biological Activity
N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C12H14F3N and a molecular weight of 251.24 g/mol. The presence of trifluoromethyl groups significantly influences its chemical reactivity and biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as an antagonist or modulator for specific receptors involved in neurotransmission.
- Enzyme Inhibition : It has shown potential in inhibiting certain kinases that play a critical role in cell signaling pathways associated with cancer progression.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Activity | Target | IC50/EC50 Values | Effect |
---|---|---|---|
Antitumor Activity | CDK9 | 50 nM | Inhibition of cancer cell proliferation |
Neurotransmitter Modulation | Serotonin Receptors | 100 nM | Modulation of mood and anxiety |
Anti-inflammatory Effects | NF-kB Pathway | 75 nM | Reduction of inflammatory cytokines |
Case Studies
- Antitumor Activity : A study evaluated the compound's effect on various cancer cell lines. It was found to inhibit CDK9 activity effectively, leading to reduced proliferation rates in tumor cells. The IC50 value was determined to be 50 nM, indicating potent activity against cancer cells .
- Neurotransmitter Modulation : Research focusing on the modulation of serotonin receptors revealed that this compound could enhance serotonin signaling pathways. This suggests potential applications in treating mood disorders .
- Anti-inflammatory Properties : In vivo studies demonstrated that the compound could inhibit the NF-kB signaling pathway, resulting in decreased production of pro-inflammatory cytokines. This effect was observed at an EC50 value of 75 nM .
Properties
IUPAC Name |
N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c1-17(9-2-3-16-6-9)7-8-4-10(13)12(15)11(14)5-8/h4-5,9,16H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSELRPQZKHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C(=C1)F)F)F)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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